N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251550-38-5
VCID: VC6341944
InChI: InChI=1S/C24H28N4O2/c1-3-18-8-4-6-10-20(18)25-22(29)16-28-21-11-7-5-9-19(21)23(26-24(28)30)27-14-12-17(2)13-15-27/h4-11,17H,3,12-16H2,1-2H3,(H,25,29)
SMILES: CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)N4CCC(CC4)C
Molecular Formula: C24H28N4O2
Molecular Weight: 404.514

N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

CAS No.: 1251550-38-5

Cat. No.: VC6341944

Molecular Formula: C24H28N4O2

Molecular Weight: 404.514

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide - 1251550-38-5

Specification

CAS No. 1251550-38-5
Molecular Formula C24H28N4O2
Molecular Weight 404.514
IUPAC Name N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
Standard InChI InChI=1S/C24H28N4O2/c1-3-18-8-4-6-10-20(18)25-22(29)16-28-21-11-7-5-9-19(21)23(26-24(28)30)27-14-12-17(2)13-15-27/h4-11,17H,3,12-16H2,1-2H3,(H,25,29)
Standard InChI Key YARVQHQFMOEHQD-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)N4CCC(CC4)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide, reflects its intricate architecture . Key properties include:

PropertyValueSource
Molecular FormulaC<sub>24</sub>H<sub>28</sub>N<sub>4</sub>O<sub>2</sub>
Molecular Weight404.5 g/mol
CAS Number1251550-38-5
SMILESCCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)N4CCC(CC4)C
InChI KeyYARVQHQFMOEHQD-UHFFFAOYSA-N

The quinazolinone core (a bicyclic system with a pyrimidine fused to a benzene ring) is substituted at position 4 with a 4-methylpiperidin-1-yl group, while position 1 is linked to an acetamide moiety via a methylene bridge . The 2-ethylphenyl group attached to the acetamide nitrogen introduces hydrophobicity, potentially enhancing membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide likely follows established methods for quinazolinone derivatives :

  • Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Piperidine Substitution: Nucleophilic aromatic substitution at position 4 using 4-methylpiperidine.

  • Acetamide Coupling: Reaction of the intermediate with 2-ethylphenylamine via carbodiimide-mediated amide bond formation .

Yield optimization typically involves controlling reaction temperature (80–120°C) and using catalysts like p-toluenesulfonic acid . Chromatographic purification is required to isolate the final product.

Mechanism of Action and Biological Targets

Putative Targets

Although direct target identification studies are lacking, structural analogs inhibit:

  • Kinases: EGFR and VEGFR, critical in cancer cell proliferation .

  • Phosphodiesterases (PDEs): PDE4 inhibition reduces inflammation .

  • Microbial Enzymes: DNA gyrase in bacteria and viral proteases .

The piperidine ring may facilitate binding to hydrophobic enzyme pockets, while the acetamide group participates in hydrogen bonding with catalytic residues .

Pharmacodynamic Profile

In silico docking simulations (PubChem) predict moderate affinity (K<sub>i</sub> ≈ 1–10 µM) for serine/threonine kinases . The 2-ethylphenyl group enhances lipophilicity (calculated logP = 3.2), suggesting blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator